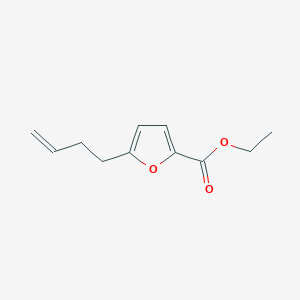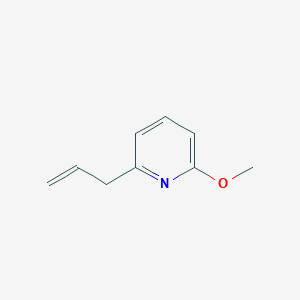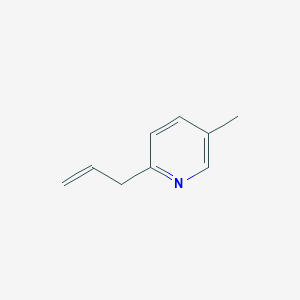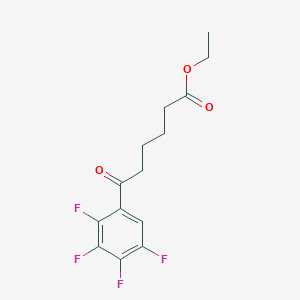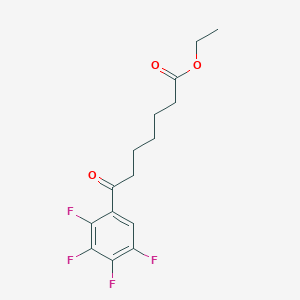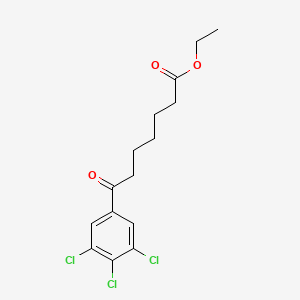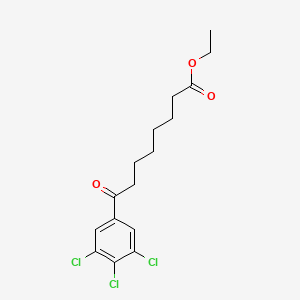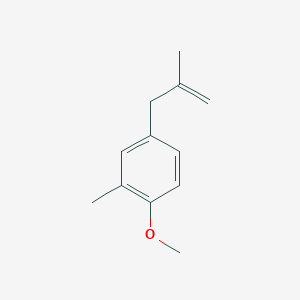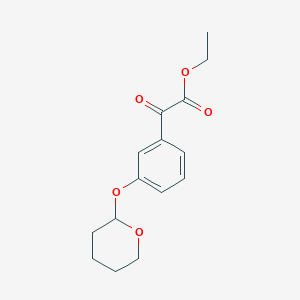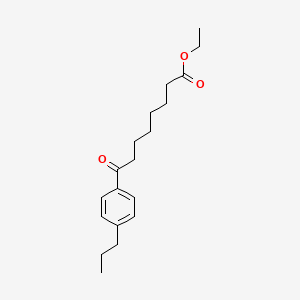![molecular formula C10H11BrS B3174061 2-Bromo-3-[(2-methylthio)phenyl]-1-propene CAS No. 951889-15-9](/img/structure/B3174061.png)
2-Bromo-3-[(2-methylthio)phenyl]-1-propene
Overview
Description
2-Bromo-3-[(2-methylthio)phenyl]-1-propene, commonly known as 2-BMPP, is an organic compound used in scientific research. It is a member of the class of compounds known as alkylthiophenes, which are aromatic compounds with a sulfur-containing group attached to a benzene ring. 2-BMPP has been studied for its potential applications in various areas of scientific research, such as synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Autopolymerization
The compound can be used in autopolymerization reactions. This process involves the self-initiated polymerization of a monomer without the need for an external initiator . The study of the physical and chemical properties of thiophene derivatives, such as 2-Bromo-3-[(2-methylthio)phenyl]-1-propene, has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .
Suzuki Cross-Coupling Reaction
The compound can be used in the Suzuki cross-coupling reaction, a convenient method for C–C bond formations in organic molecules . This reaction is used to synthesize novel derivatives of 2,5-dibromo-3-methylthiophene .
Synthesis of New Thieno Derivatives
The compound can be used in the synthesis of new thieno derivatives . Thieno derivatives are important in the field of organic chemistry due to their wide range of applications.
Anti-thrombolytic Activity
The compound has potential medicinal applications. For instance, 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, a derivative of the compound, showed high anti-thrombolytic activity . This suggests that these newly synthesized compounds could be used in the development of new pharmaceutical agents.
Antioxidant Activity
Some derivatives of the compound have shown excellent antioxidant activity . For example, compounds 3l, 3g, 3j showed antioxidant activity by scavenging DPPH .
Antibacterial Activity
The compound and its derivatives have shown promising antibacterial activity against tested strains .
Antiurease Activity
Some derivatives of the compound have shown potential antiurease activity . For example, compounds 3b, 3k, 3a, 3d, and 3j showed antiurease activity with 67.7, 64.2, 58.8, 54.7, and 52.1% inhibition at 50 µg/ml .
Mechanism of Action
Target of Action
It’s known that brominated compounds often participate in suzuki–miyaura (sm) coupling reactions , which involve transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM coupling reactions, the compound may undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . This is a key step in the SM coupling process .
Biochemical Pathways
The compound may be involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s bromine atom can be replaced by other groups in a substitution reaction, leading to the formation of new compounds .
Pharmacokinetics
The compound’s bromine atom and its potential for substitution may influence its pharmacokinetic properties .
Result of Action
The result of the compound’s action is the formation of new compounds through SM coupling reactions or substitution reactions . These reactions can lead to the synthesis of complex organic molecules, which can have various applications in chemical and pharmaceutical industries .
Action Environment
The efficacy and stability of the compound’s action can be influenced by various environmental factors. For instance, the presence of a suitable catalyst (like palladium) is crucial for SM coupling reactions . Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s reactivity .
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrS/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPBQPZBFCITTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243190 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-[(2-methylthio)phenyl]-1-propene | |
CAS RN |
951889-15-9 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-2-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3173984.png)


